molecular formula C22H38O5 B155336 1a,1b-dihomo Prostaglandin E1 CAS No. 23452-98-4

1a,1b-dihomo Prostaglandin E1

Cat. No.: B155336
CAS No.: 23452-98-4
M. Wt: 382.5 g/mol
InChI Key: YMDDELUTDBQEMT-QZCLESEGSA-N
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Description

1a,1b-dihomo Prostaglandin E1 is a complex organic compound belonging to the class of eicosanoids, specifically prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is a derivative of prostaglandin E2 and is known for its unique structural features and biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 1a,1b-dihomo-PGE1 are primarily mediated by the cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This interaction with COX enzymes leads to the production of 1a,1b-dihomo-PGE1 .

Cellular Effects

In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo-PGE1 was found to be much less active than PGE1 itself . This suggests that 1a,1b-dihomo-PGE1 may have a different impact on cell signaling pathways, gene expression, and cellular metabolism compared to PGE1.

Molecular Mechanism

It is known that its effects are mediated through its interactions with COX enzymes . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

1a,1b-dihomo-PGE1 is involved in the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolic pathway may involve interactions with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,1b-dihomo Prostaglandin E1 typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure the selective modification of the molecule .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in organic synthesis and biotechnology have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

1a,1b-dihomo Prostaglandin E1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo groups, while reduction reactions may produce more hydroxyl groups .

Scientific Research Applications

1a,1b-dihomo Prostaglandin E1 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of prostaglandins.

    Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

    Medicine: Explored for its potential therapeutic effects in treating inflammation and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other prostaglandin derivatives such as:

  • Prostaglandin E1 (PGE1)
  • Prostaglandin E2 (PGE2)
  • Prostaglandin F2α (PGF2α)

Uniqueness

What sets 1a,1b-dihomo Prostaglandin E1 apart is its unique structural modifications, which confer distinct biological activities and reactivity. These modifications make it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents .

Properties

IUPAC Name

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDELUTDBQEMT-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347931
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-98-4
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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